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Compound of Interest

Compound Name: (R)-methyl oxirane-2-carboxylate

Cat. No.: B116610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (R)-methyl 2,3-epoxypropanoate, also known as methyl (R)-glycidate. This compound

is a valuable building block in the synthesis of various pharmaceutical agents and other fine

chemicals, making a thorough understanding of its structural characteristics essential. The

following sections detail its spectroscopic signature, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols

for data acquisition.

Physicochemical Properties
Basic physical and chemical properties of (R)-methyl 2,3-epoxypropanoate are summarized in

the table below.
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Property Value

Molecular Formula C₄H₆O₃

Molecular Weight 102.09 g/mol [1][2][3][4][5]

CAS Number 111058-32-3[1][2][3][4][5][6]

Appearance Colorless liquid/oil[7]

Density 1.166 g/mL at 25 °C[3][4][6]

Refractive Index (n20/D) 1.42[3][4][6]

Optical Activity [α]20/D +32° (c = 1 in chloroform)[3][4][6]

Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of (R)-

methyl 2,3-epoxypropanoate. Note that the spectroscopic data for enantiomers are identical,

and the following data is representative of a glycidate structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

2.79 dd 2.6, 5.6 1
H-3a (epoxide

CH₂)

2.91 dd 4.2, 5.6 1
H-3b (epoxide

CH₂)

3.32 dd 2.6, 4.2 1
H-2 (epoxide

CH)

3.78 s - 3 -OCH₃
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

Chemical Shift (δ) ppm Assignment

46.2 C-3 (epoxide CH₂)

48.4 C-2 (epoxide CH)

52.6 -OCH₃

170.0 C-1 (C=O)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Methyl 2,3-Epoxypropanoate

Wavenumber (cm⁻¹) Intensity Assignment

2950-3050 Medium
C-H stretch (epoxide and

methyl)

1740 Strong C=O stretch (ester)

1250, 1180 Strong C-O stretch (ester)

850 Strong C-O-C stretch (epoxide ring)

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for Methyl 2,3-Epoxypropanoate (Electron Ionization)

m/z Relative Intensity (%) Possible Fragment

102 5 [M]⁺ (Molecular Ion)

71 100 [M - OCH₃]⁺

59 40 [COOCH₃]⁺

43 80 [C₂H₃O]⁺
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for (R)-methyl 2,3-epoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (R)-methyl 2,3-epoxypropanoate is dissolved in an appropriate deuterated solvent,

typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is

transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is

employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the

residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A neat liquid sample of (R)-methyl 2,3-epoxypropanoate is placed as a thin film between two

potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a diamond attenuated

total reflectance (ATR) accessory can be used, where a small drop of the sample is placed

directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with

a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute

solution of (R)-methyl 2,3-epoxypropanoate in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) is injected into the GC. The compound is then ionized in the mass

spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are

separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-

methyl 2,3-epoxypropanoate.
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Caption: Workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.
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Caption: Logical relationship of spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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